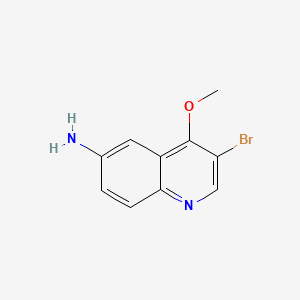
3-Bromo-4-methoxyquinolin-6-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-4-methoxyquinolin-6-amine is a heterocyclic aromatic compound with the molecular formula C10H9BrN2O. It is a derivative of quinoline, which is a nitrogen-containing compound known for its wide range of applications in medicinal and synthetic organic chemistry . The compound is characterized by the presence of a bromine atom at the 3rd position, a methoxy group at the 4th position, and an amine group at the 6th position on the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-methoxyquinolin-6-amine typically involves the bromination of 4-methoxyquinoline followed by amination. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to introduce the bromine atom at the desired position . The subsequent amination can be achieved using ammonia or an amine source under suitable conditions to introduce the amine group at the 6th position .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes using continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-methoxyquinolin-6-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding quinoline derivatives.
Reduction Reactions: The compound can undergo reduction reactions to modify the quinoline ring structure.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions include various substituted quinoline derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
3-Bromo-4-methoxyquinolin-6-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Bromo-4-methoxyquinolin-6-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to desired biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-6-methoxyquinolin-3-amine: Similar in structure but with the bromine and amine groups at different positions.
6-Methoxyquinoline: Lacks the bromine and amine groups, making it less reactive in certain chemical reactions.
3-Bromoquinoline: Lacks the methoxy and amine groups, affecting its chemical and biological properties.
Uniqueness
3-Bromo-4-methoxyquinolin-6-amine is unique due to the specific arrangement of the bromine, methoxy, and amine groups on the quinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C10H9BrN2O |
|---|---|
Molecular Weight |
253.09 g/mol |
IUPAC Name |
3-bromo-4-methoxyquinolin-6-amine |
InChI |
InChI=1S/C10H9BrN2O/c1-14-10-7-4-6(12)2-3-9(7)13-5-8(10)11/h2-5H,12H2,1H3 |
InChI Key |
JJJGAIIQGYNPLA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C=C(C=CC2=NC=C1Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Potassium trifluoro(5-oxaspiro[2.4]heptan-1-YL)borate](/img/structure/B13550135.png)

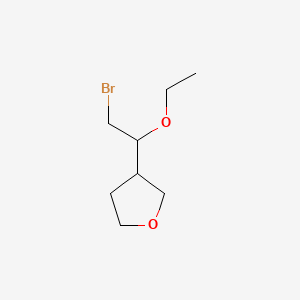
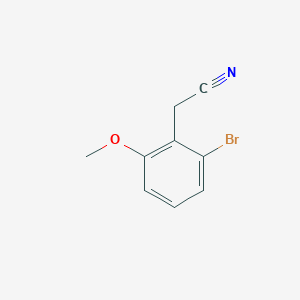
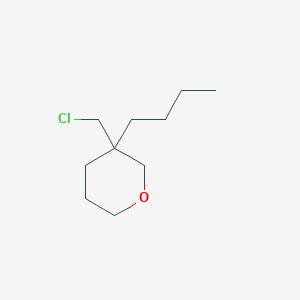
![tert-Butyl 7-(hydroxymethyl)-6-azaspiro[3.4]octane-6-carboxylate](/img/structure/B13550164.png)
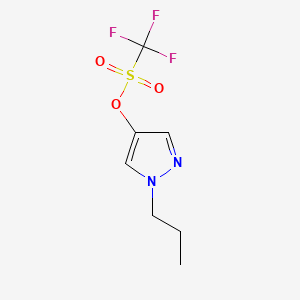
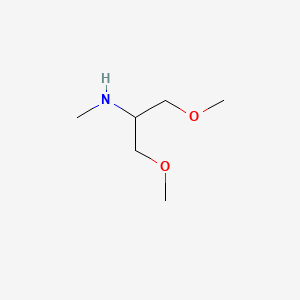
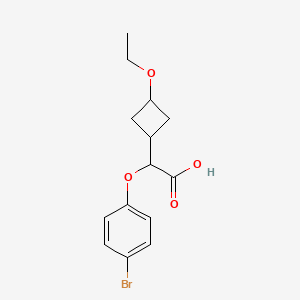
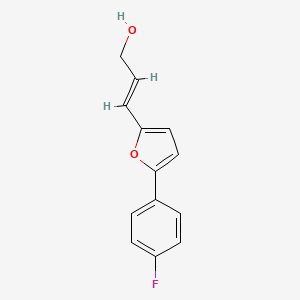

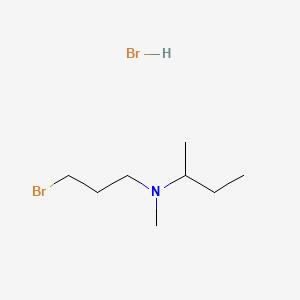
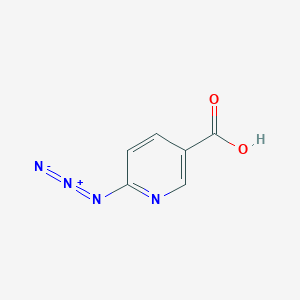
amine](/img/structure/B13550188.png)
